4-chloro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide
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Overview
Description
4-chloro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a trifluoromethyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the sulfonamide group and the introduction of the trifluoromethyl group. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride with an appropriate amine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of specific atoms.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Scientific Research Applications
4-chloro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmaceutical intermediate and for its biological activity.
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Material Science: Investigated for its properties in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution within biological systems. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, modulating their function.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide: can be compared with other sulfonamide derivatives and trifluoromethyl-substituted compounds.
Sulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole.
Trifluoromethyl Compounds: Compounds like trifluoromethylbenzene and trifluoromethylpyridine.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the sulfonamide group provides potential for hydrogen bonding and biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-chloro-N-[oxan-4-yl(pyridin-3-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N2O3S/c19-16-4-3-14(10-15(16)18(20,21)22)28(25,26)24-17(12-5-8-27-9-6-12)13-2-1-7-23-11-13/h1-4,7,10-12,17,24H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBNPCDFIYZTES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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